trehalamine
trehalamine
Brand Name:
Vulcanchem
CAS No.:
144811-33-6
VCID:
VC0114426
InChI:
InChI=1S/C7H12N2O5/c8-6-9-4-3(14-6)2(11)5(12)7(4,13)1-10/h2-5,10-13H,1H2,(H2,8,9)/t2-,3-,4-,5+,7+/m1/s1
SMILES:
C(C1(C2C(C(C1O)O)OC(=N2)N)O)O
Molecular Formula:
C7H12N2O5
Molecular Weight:
204.18 g/mol
trehalamine
CAS No.: 144811-33-6
Main Products
VCID: VC0114426
Molecular Formula: C7H12N2O5
Molecular Weight: 204.18 g/mol
CAS No. | 144811-33-6 |
---|---|
Product Name | trehalamine |
Molecular Formula | C7H12N2O5 |
Molecular Weight | 204.18 g/mol |
IUPAC Name | (3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]oxazole-4,5,6-triol |
Standard InChI | InChI=1S/C7H12N2O5/c8-6-9-4-3(14-6)2(11)5(12)7(4,13)1-10/h2-5,10-13H,1H2,(H2,8,9)/t2-,3-,4-,5+,7+/m1/s1 |
Standard InChIKey | BZVATLSLUPKXJY-PUKYJHRVSA-N |
Isomeric SMILES | C([C@@]1([C@H]2[C@@H]([C@H]([C@@H]1O)O)OC(=N2)N)O)O |
SMILES | C(C1(C2C(C(C1O)O)OC(=N2)N)O)O |
Canonical SMILES | C(C1(C2C(C(C1O)O)OC(=N2)N)O)O |
Synonyms | (3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3,-5,6,6a-tetrahydro-4H-cyclopent(d)oxazole-4,5,6-triol trehalamine |
PubChem Compound | 10262319 |
Last Modified | Nov 11 2021 |
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